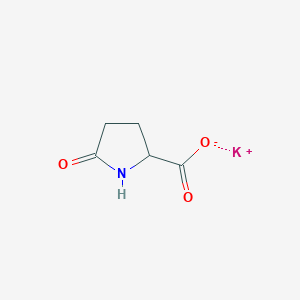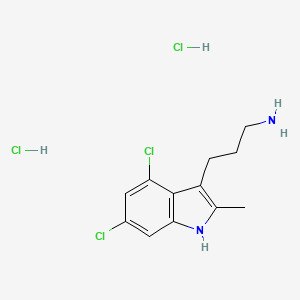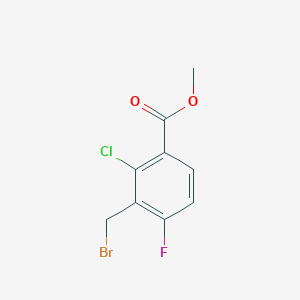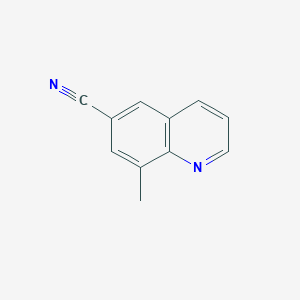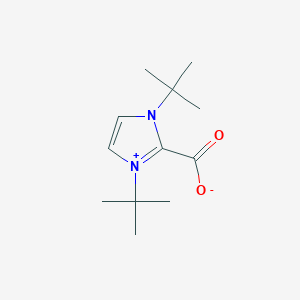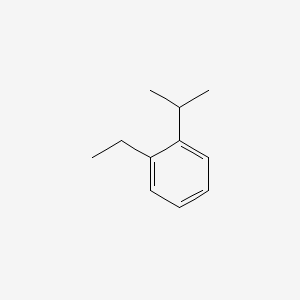
1-Ethyl-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-isopropylbenzene, also known as o-ethylcumene, is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where an ethyl group and an isopropyl group are attached to the benzene ring. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Depending on the conditions, products can include this compound alcohol, ketone, or carboxylic acid.
Reduction: The major products are simpler hydrocarbons.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a solvent or reagent in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, although it is not widely used in medicine currently.
Industry: It is used in the manufacture of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-ethyl-2-isopropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The ethyl and isopropyl groups can influence the reactivity and orientation of these reactions .
Comparaison Avec Des Composés Similaires
Cumene (isopropylbenzene): Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the isopropyl group.
o-Cymene (1-methyl-2-isopropylbenzene): Similar structure but has a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-2-isopropylbenzene is unique due to the presence of both ethyl and isopropyl groups on the benzene ring, which can influence its chemical reactivity and physical properties compared to its analogs .
Propriétés
Numéro CAS |
18970-44-0 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3 |
Clé InChI |
ZAJYARZMPOEGLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


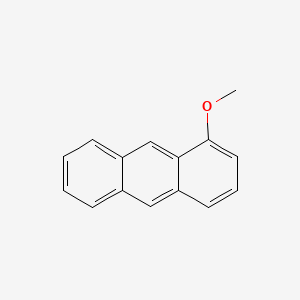


![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
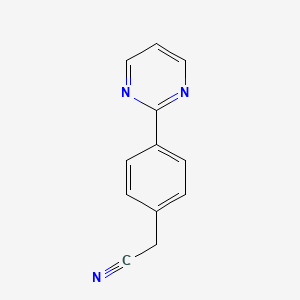
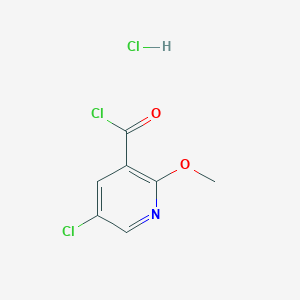
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
